"synthesis and properties of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene"
"synthesis and properties of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene"
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene, a hexasubstituted benzene derivative of significant interest in advanced organic synthesis and materials science. The document details a logical and efficient synthetic pathway, elucidates the underlying reaction mechanisms, and presents a thorough characterization of the compound's physicochemical and spectroscopic properties. Experimental protocols are provided with an emphasis on the causal relationships between reaction conditions and outcomes, reflecting a field-proven approach to the synthesis of highly functionalized aromatic building blocks. This guide is intended for researchers and professionals in chemical synthesis, drug development, and materials science who require a deep, practical understanding of this versatile molecule.
Introduction and Strategic Overview
1,2-Dibromo-4,5-bis(dibromomethyl)benzene (CAS No: 13209-20-6) is a highly brominated aromatic compound with the molecular formula C₈H₄Br₆.[1] Its structure is characterized by a benzene ring bearing two adjacent bromine atoms and two adjacent dibromomethyl (-CHBr₂) groups. This unique arrangement of six bromine atoms imparts specific properties and reactivity, making it a valuable precursor for the synthesis of complex molecular architectures, including polycyclic aromatic hydrocarbons and polymers with high refractive indices or flame-retardant properties.
The synthesis of this target molecule is most strategically approached via a two-stage process starting from the readily available hydrocarbon, 1,2,4,5-tetramethylbenzene, commonly known as durene.[2] The core strategy involves:
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Electrophilic Aromatic Substitution: Selective bromination of the aromatic ring at the two available positions to yield 3,6-Dibromo-1,2,4,5-tetramethylbenzene.
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Radical-Mediated Benzylic Bromination: Exhaustive bromination of the four benzylic methyl groups to install the two dibromomethyl functionalities.
This sequential approach is critical as it allows for precise control over the regiochemistry, preventing a mixture of ring- and side-chain-brominated intermediates that would arise from a one-pot radical bromination of durene.
Synthetic Pathway and Mechanistic Insights
Stage 1: Synthesis of 3,6-Dibromo-1,2,4,5-tetramethylbenzene via Electrophilic Aromatic Bromination
The first stage involves the introduction of two bromine atoms onto the durene ring. Durene is an electron-rich aromatic system due to the inductive effect of the four methyl groups, making it highly susceptible to electrophilic attack.
Causality Behind Experimental Choices: The reaction must be conducted under conditions that favor electrophilic aromatic substitution (SₑAr) over the competing free-radical pathway. This is achieved by using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in the absence of light. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the π-electron system of the durene ring.
The reaction proceeds regioselectively to yield the 3,6-dibromo isomer due to the ortho- and para-directing nature of the alkyl groups.
Stage 2: Synthesis of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene via Free-Radical Bromination
With the aromatic core appropriately substituted, the focus shifts to the exhaustive bromination of the benzylic methyl groups. Benzylic C-H bonds are significantly weaker than other sp³ C-H bonds, making them prime targets for radical abstraction.[3]
Causality Behind Experimental Choices: This transformation is achieved via a free-radical chain reaction, initiated by either UV light or a chemical radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[4] N-Bromosuccinimide (NBS) is often the reagent of choice for benzylic bromination as it maintains a low, steady concentration of bromine (Br₂) in the reaction mixture, which helps to suppress undesired side reactions.[5] The mechanism involves three key phases:
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Initiation: Homolytic cleavage of the initiator or the Br-Br bond to generate initial radicals.
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Propagation: A bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical.[5][6] This radical then reacts with Br₂ (or NBS) to form the brominated product and a new bromine radical, continuing the chain. This process repeats until both methyl groups are converted to dibromomethyl groups.
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Termination: Combination of any two radical species to end the chain reaction.
The stability of the intermediate benzylic radical is the key driving force for the selectivity of this reaction.[3][5]
Diagram of the Synthetic Workflow
Caption: Overall two-stage synthetic route to the target compound.
Physicochemical and Spectroscopic Properties
The structural features of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene give rise to distinct physical and spectroscopic properties.
Physical Properties
The high molecular weight and bromine content result in a dense, solid material.
| Property | Value | Source |
| CAS Number | 13209-20-6 | [1] |
| Molecular Formula | C₈H₄Br₆ | [1] |
| Molecular Weight | 579.54 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | Inferred from similar compounds |
| Melting Point | Data not widely published, expected to be high | |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., CHCl₃, DCM) and aromatic solvents; insoluble in water. | [7][8] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure of the final product.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly characteristic.
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A singlet corresponding to the two equivalent aromatic protons (H-3 and H-6). The high degree of bromination would shift this signal downfield, likely in the range of δ 7.5-8.0 ppm.
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A singlet corresponding to the two equivalent methine protons of the -CHBr₂ groups. This signal would appear significantly downfield due to the deshielding effect of the two adjacent bromine atoms, likely in the range of δ 6.8-7.2 ppm.
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals.
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Two signals for the aromatic carbons: one for the bromine-substituted carbons (C-1, C-2) and one for the dibromomethyl-substituted carbons (C-4, C-5).
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One signal for the aromatic carbons bearing a proton (C-3, C-6).
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One signal for the methine carbon of the -CHBr₂ groups.
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Mass Spectrometry (MS): Mass spectrometry is definitive for confirming the molecular weight and bromine count.
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The mass spectrum will show a complex molecular ion (M⁺) cluster around m/z 576-584.
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The characteristic isotopic pattern for six bromine atoms (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br) will be unambiguous and serve as a powerful diagnostic tool.
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Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol for Stage 1: 3,6-Dibromo-1,2,4,5-tetramethylbenzene
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Materials: 1,2,4,5-Tetramethylbenzene (durene), bromine (Br₂), iron powder (catalyst), carbon tetrachloride (CCl₄) or dichloromethane (DCM).
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Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), add durene (1 equivalent) and the solvent (e.g., CCl₄). Add a catalytic amount of iron powder.
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Reaction: Cool the flask in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases and the red color of bromine has faded.
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Workup: Quench the reaction by carefully adding water. To remove unreacted bromine, wash the organic layer with a saturated solution of sodium thiosulfate, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield white crystals.
Protocol for Stage 2: 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
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Materials: 3,6-Dibromo-1,2,4,5-tetramethylbenzene, N-Bromosuccinimide (NBS) (4.2 equivalents), benzoyl peroxide (initiator, catalytic amount), carbon tetrachloride (CCl₄).
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dibromodurene from Stage 1 (1 equivalent), NBS (4.2 equivalents), a catalytic amount of benzoyl peroxide, and CCl₄.
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Reaction: Irradiate the flask with a 250-watt sunlamp or heat the mixture to reflux.[9] The reaction should be monitored by TLC or GC-MS for the disappearance of starting material and intermediates. The reaction can take several hours.[9][10]
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Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[10]
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Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution.[9] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., chloroform or an ethyl acetate/hexane mixture) to afford the pure product.[8][9]
Reactivity and Applications
1,2-Dibromo-4,5-bis(dibromomethyl)benzene is a versatile synthetic intermediate. The dibromomethyl groups are particularly reactive and can be considered masked aldehyde functionalities. Hydrolysis of these groups can yield the corresponding dialdehyde, a valuable building block for constructing complex heterocyclic and macrocyclic systems.
The high bromine content also suggests potential applications in materials science:
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Flame Retardants: Highly halogenated compounds are often used as flame retardants in polymers.
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High Refractive Index Materials: The presence of heavy atoms like bromine can increase the refractive index of polymers incorporating this monomer.
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Precursor to π-Extended Systems: The compound can serve as a rigid scaffold for creating novel polycyclic aromatic hydrocarbons (PAHs) or graphene nanoribbons through subsequent dehalogenation and cyclization reactions.
Conclusion
This guide has detailed the synthesis and properties of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene, emphasizing a logical, two-stage synthetic approach from durene. By understanding the underlying electrophilic and free-radical mechanisms, researchers can effectively control the reaction to achieve high yields of this valuable and highly functionalized building block. The provided data and protocols serve as a robust foundation for scientists and professionals aiming to leverage this compound in advanced synthesis and materials development.
References
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- PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene.
- ChemicalBook. (2025, July 24). 1,2-Bis(bromomethyl)benzene | 91-13-4.
- LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
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- Chemistry Steps. (n.d.). Benzylic Bromination.
- Wikipedia. (n.d.). Durene.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
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